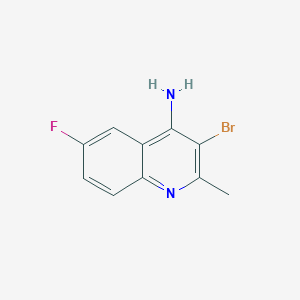

4-Amino-3-bromo-6-fluoro-2-methylquinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H8BrFN2 |

|---|---|

Molecular Weight |

255.09 g/mol |

IUPAC Name |

3-bromo-6-fluoro-2-methylquinolin-4-amine |

InChI |

InChI=1S/C10H8BrFN2/c1-5-9(11)10(13)7-4-6(12)2-3-8(7)14-5/h2-4H,1H3,(H2,13,14) |

InChI Key |

XIYGNDZVEOGWOA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C2C=C(C=CC2=N1)F)N)Br |

Origin of Product |

United States |

Synthetic Methodologies for 4 Amino 3 Bromo 6 Fluoro 2 Methylquinoline and Analogous Quinoline Derivatives

Established Retrosynthetic Strategies for Highly Substituted Quinolines

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing a target molecule into simpler, commercially available precursors through a series of logical "disconnections" of chemical bonds. For a polysubstituted quinoline (B57606) like 4-amino-3-bromo-6-fluoro-2-methylquinoline, the primary retrosynthetic disconnections focus on the bonds formed during the construction of the heterocyclic ring.

The most common strategies involve breaking the quinoline core into two main fragments: a substituted aniline (B41778) and a three-carbon unit. For the target molecule, a logical disconnection would be between the N1-C2 and C3-C4 bonds, suggesting a reaction between a functionalized 2-aminoaryl carbonyl compound and a component providing the remaining atoms of the pyridine (B92270) ring. This approach leads directly to classical named reactions designed for quinoline synthesis. Another key consideration is the timing of the introduction of the bromine and amino groups. The bromine at the C3 position could be introduced via electrophilic bromination of a pre-formed quinoline ring, while the C4-amino group is often installed by nucleophilic substitution of a suitable leaving group, such as a chloro or hydroxy group, which in turn can be derived from a carbonyl precursor. youtube.comactascientific.com

Classical Annulation Reactions and Their Modern Adaptations

Several classical name reactions provide the foundation for quinoline synthesis. While originally developed for simpler derivatives, modern adaptations have expanded their scope to accommodate sensitive and highly functionalized precursors, including those bearing fluoro and bromo substituents.

The Friedländer synthesis is a straightforward and widely used method for constructing quinoline rings. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group (e.g., a ketone or ester). jk-sci.comwikipedia.org The reaction is typically catalyzed by acids or bases. alfa-chemistry.com

For the synthesis of a molecule like this compound, a potential Friedländer approach would involve the reaction of a 2-amino-5-fluorobenzaldehyde (B139799) or benzophenone derivative with a β-keto nitrile or a related precursor that can generate the 3-bromo-4-amino substitution pattern. However, a more common strategy involves synthesizing a substituted 2-methylquinoline first and then performing subsequent functionalization. For example, reacting 2-amino-5-fluorobenzaldehyde with acetone would yield 6-fluoro-2-methylquinoline (B24327).

The mechanism proceeds via an initial aldol (B89426) condensation followed by cyclization and dehydration to form the quinoline ring. alfa-chemistry.com Modern adaptations focus on milder reaction conditions, employing catalysts such as iodine, Lewis acids, or solid-supported catalysts to improve yields and avoid harsh conditions that might be incompatible with certain functional groups. wikipedia.orgnih.gov

| Reaction Component | Example |

| Aryl Precursor | 2-Aminoaryl ketone/aldehyde |

| Carbonyl Component | Ketone with α-methylene group |

| Catalyst | Acid (e.g., H₂SO₄, TFA) or Base (e.g., NaOH, KOtBu) jk-sci.comalfa-chemistry.com |

| Conditions | Reflux in aqueous or alcoholic solution, or higher temperatures without catalyst nih.gov |

| Product | Substituted quinoline |

The Skraup synthesis is one of the oldest methods for preparing quinolines. The classic reaction involves heating an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent (commonly nitrobenzene). wikipedia.orgorganicreactions.org The glycerol dehydrates in the acidic medium to form acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation to yield the quinoline. iipseries.org

To synthesize a halogenated derivative, a corresponding halogenated aniline is used as the starting material. For instance, using 4-fluoroaniline in a Skraup reaction would produce 6-fluoroquinoline. The reaction is notoriously vigorous, but modifications, such as the use of ferrous sulfate to moderate the reaction rate, have been developed. wikipedia.org Further modifications can use α,β-unsaturated aldehydes or ketones in place of glycerol to yield quinolines with substituents on the heterocyclic ring. organicreactions.org For example, reacting 4-fluoroaniline with crotonaldehyde (B89634) (an α,β-unsaturated aldehyde) would be expected to yield 6-fluoro-2-methylquinoline.

Modern protocols have explored the use of ionic liquids and microwave irradiation to improve the reaction's efficiency and control. nih.gov While direct synthesis of a 3-bromo derivative via the Skraup reaction is not typical, the resulting quinoline can be subsequently brominated.

| Reaction Component | Example |

| Amine Precursor | Substituted aniline (e.g., 4-fluoroaniline) |

| Carbonyl Source | Glycerol (forms acrolein in situ) or an α,β-unsaturated carbonyl compound organicreactions.org |

| Acid | Concentrated Sulfuric Acid wikipedia.org |

| Oxidizing Agent | Nitrobenzene or Arsenic Acid wikipedia.org |

| Product | Substituted quinoline |

The Knorr quinoline synthesis typically produces quinolin-2(1H)-ones (also known as carbostyrils) through the acid-catalyzed cyclization of β-ketoanilides. mdpi.com These β-ketoanilides are prepared by condensing an aniline with a β-ketoester. The reaction conditions (e.g., temperature) can be controlled to favor the formation of either quinolin-2-ones or quinolin-4-ones (via the Conrad-Limpach synthesis).

This method is particularly useful for preparing precursors to the target molecule. For example, condensing 4-fluoroaniline with ethyl acetoacetate (B1235776) would form the corresponding β-ketoanilide, which upon cyclization in strong acid (like polyphosphoric acid or sulfuric acid) yields 6-fluoro-4-methylquinolin-2(1H)-one. researchgate.net This quinolin-2-one is a versatile intermediate. It can be converted to the corresponding 2-chloroquinoline (B121035) by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃). nih.gov The 2-chloro derivative can then undergo further reactions. Although this route leads to a 2-substituted quinoline, it demonstrates the utility of the Knorr synthesis in building the core halogenated ring system, which can then be elaborated. A similar strategy starting with a brominated aniline can be used to prepare bromo-substituted quinolin-2-ones. researchgate.net

| Reaction Component | Example |

| Amine Precursor | Substituted aniline (e.g., 4-bromoaniline) researchgate.net |

| Carbonyl Precursor | β-ketoester (e.g., ethyl acetoacetate) researchgate.net |

| Intermediate | β-ketoanilide |

| Cyclization Catalyst | Concentrated Sulfuric Acid or Polyphosphoric Acid mdpi.com |

| Initial Product | Substituted quinolin-2(1H)-one mdpi.com |

The Povarov reaction is a powerful tool for synthesizing tetrahydroquinolines, which can then be oxidized to quinolines. acs.org It is a formal [4+2] cycloaddition reaction between an aromatic imine (formed in situ from an aniline and an aldehyde) and an electron-rich alkene (dienophile). acs.org The reaction is typically catalyzed by Lewis or Brønsted acids.

This method allows for the assembly of highly substituted quinolines with good control over the substitution pattern. For instance, an imine formed from 4-fluoroaniline and an appropriate aldehyde can react with a vinyl ether or similar dienophile. Subsequent oxidation of the resulting tetrahydroquinoline provides the 6-fluoroquinoline core. The versatility of the Povarov reaction has been expanded through multicomponent variations, where the aniline, aldehyde, and alkene are all combined in a one-pot procedure. researchgate.net Recent advancements include iodine-mediated protocols that allow for the direct synthesis of substituted quinolines from methyl ketones, anilines, and styrenes via a self-sequenced cascade. organic-chemistry.org

| Reaction Component | Example |

| Amine | Substituted aniline |

| Aldehyde | Aromatic or aliphatic aldehyde |

| Dienophile | Electron-rich alkene (e.g., ethyl vinyl ether) |

| Catalyst | Lewis acid (e.g., BF₃·OEt₂) or Brønsted acid acs.org |

| Intermediate | Tetrahydroquinoline acs.org |

| Final Step | Oxidation to quinoline |

The Thorpe-Ziegler reaction is an intramolecular version of the Thorpe reaction, involving the base-catalyzed cyclization of a dinitrile to form a cyclic α-cyanoenamine. wikipedia.orgsynarchive.com Upon acidic hydrolysis, this intermediate typically yields a cyclic ketone. However, the enamine intermediate itself is structurally related to an aminoquinoline.

To apply this to the synthesis of a 4-aminoquinoline (B48711) derivative, one would need to design a suitable dinitrile precursor. A hypothetical precursor would be 2-(cyanomethylamino)benzonitrile with appropriate substituents on the aromatic ring. Base-catalyzed intramolecular cyclization would involve the deprotonation of the α-carbon to the amino-cyano group, followed by attack on the nitrile of the benzonitrile moiety. The resulting intermediate, after tautomerization, would yield a 4-aminoquinoline-3-carbonitrile derivative. This method offers a direct route to the 4-amino substituted quinoline core, with the cyano group at the 3-position providing a handle for further transformations, including potential conversion to a bromo group. This strategy is less common than the other classical methods but represents a viable pathway for constructing the specific substitution pattern of 4-aminoquinolines. wikipedia.orgyoutube.com

| Reaction Component | Example |

| Reactant | Dinitrile (e.g., 2-(cyanomethyl)benzonitrile derivative) |

| Catalyst | Strong base (e.g., sodium ethoxide) |

| Product | Cyclic α-cyanoenamine (e.g., 4-aminoquinoline-3-carbonitrile) |

| Reaction Type | Intramolecular cyclization wikipedia.org |

Contemporary Synthetic Approaches to this compound Scaffolds

The synthesis of highly substituted quinoline cores, such as that of this compound, is a significant challenge in medicinal and industrial chemistry. mdpi.com The development of novel synthetic protocols is driven by the need for efficient and selective access to these structurally complex molecules. Modern approaches increasingly rely on catalytic systems and innovative reaction designs to construct the quinoline framework with precise control over substitution patterns.

Multicomponent Reaction (MCR) Strategies for Complex Quinoline Architecture

Multicomponent reactions (MCRs) have emerged as powerful tools in synthetic chemistry, celebrated for their ability to generate molecular complexity from three or more starting materials in a single, efficient step. nih.gov These reactions are characterized by high atom- and step-economy, making them ideal for creating diverse molecular libraries. nih.govresearchgate.net

A prominent MCR for generating quinoline-related structures is the Povarov reaction, which involves the acid-catalyzed interaction of anilines, aldehydes, and activated olefins. nih.gov This reaction typically yields complex tetrahydroquinolines, which can subsequently be oxidized to the corresponding aromatic quinoline systems. nih.gov The versatility of the Povarov reaction allows for a wide variety of substitutions on the resulting scaffold by simply changing the initial components. nih.gov For instance, employing a 4-fluoroaniline derivative as the aniline component could serve as a strategic entry point for synthesizing fluorinated quinoline backbones analogous to the target compound.

| MCR Strategy | Key Reactants | Product Type | Key Features |

| Povarov Reaction | Anilines, Aldehydes, Activated Olefins | Tetrahydroquinolines (oxidized to Quinolines) | High convergence and exploratory power; allows access to complex, fused heterocyclic systems. nih.gov |

| Ugi-4CR | Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Acylamino carboxamides | Used to introduce critical functional groups, such as a cyano group, which can then undergo cyclization to form quinazolinones and related heterocycles. acs.org |

Oxidative Annulation and C-H Bond Activation Methodologies

Oxidative annulation strategies, particularly those involving C-H bond activation, represent a significant advancement in heterocyclic synthesis. mdpi.comscilit.com These methods facilitate the construction of the quinoline ring by forming new C-C and C-N bonds through the direct functionalization of otherwise inert C-H bonds. mdpi.com This approach is highly efficient, often proceeding in a single step and minimizing the generation of waste products.

Transition-metal catalysts, especially those based on rhodium (Rh), are pivotal in these transformations. For example, rhodium catalysts can facilitate the ortho-C–H bond activation of aromatic amines, which then undergo cyclization with coupling partners like alkynes to form the quinoline scaffold. mdpi.com The selectivity of these reactions can be influenced by the choice of oxidant and reaction conditions. snnu.edu.cn A combination of oxidants, such as AgOAc and O2, has been shown to drive these conversions smoothly, yielding a wide array of substituted quinoline derivatives. researchgate.net This methodology provides a direct route to complex quinolines that would be difficult to access through traditional multistep sequences. researchgate.net

Catalytic Systems in the Synthesis of Functionalized Quinolines

Catalysis is at the heart of modern quinoline synthesis, offering pathways that are milder, more selective, and more sustainable than classical stoichiometric methods. A variety of catalytic systems, including transition metals, nanocatalysts, and Brønsted acids/bases, have been developed to facilitate the formation of the quinoline ring.

Transition metals such as copper (Cu) and palladium (Pd) are widely employed in the synthesis of quinolines due to their versatile catalytic activity. mdpi.com Copper, being an inexpensive and abundant metal, catalyzes a range of reactions including annulations of ketone oxime acetates and oxidative cross-dehydrogenative couplings. mdpi.comnih.gov Copper-catalyzed systems can utilize oxygen as a green oxidant, enhancing the environmental friendliness of the synthesis. mdpi.com

Palladium catalysts are well-known for their role in cross-coupling and C-H activation reactions. acs.org In quinoline synthesis, palladium catalysis can be applied to the aerobic oxidative aromatization of aliphatic alcohols and anilines, providing a direct route to substituted quinoline derivatives with broad functional group tolerance. mdpi.comorganic-chemistry.org

Table of Selected Transition Metal-Catalyzed Quinoline Syntheses

| Catalyst | Reactants | Reaction Type | Key Features |

|---|---|---|---|

| Rhodium (Rh) | Aniline derivatives, Alkynyl esters | Ortho-C–H bond activation and cyclization | Forms quinoline carboxylates regioselectively under mild conditions. mdpi.com |

| Ruthenium (Ru) | Enaminones, Anthranils | Aza-Michael addition and intramolecular annulation | Provides access to 3-substituted quinolines. mdpi.com |

| Cobalt (Co) | Acetophenone, Aniline | C-H bond activation and cyclization | Offers broad functional group tolerance and high yields. mdpi.com |

| Copper (Cu) | Ketone oxime acetates, ortho-Trifluoroacetyl anilines | Annulation reaction | Yields 4-trifluoromethyl quinolines under redox-neutral conditions. mdpi.com |

| Palladium (Pd) | Allyl alcohols, Anilines | Aerobic oxidative aromatization | Utilizes dioxygen as the oxidant; tolerates a wide range of substrates. mdpi.com |

The application of nanocatalysts in organic synthesis is a rapidly growing field, offering advantages such as high catalytic activity, selectivity, and the potential for catalyst recovery and reuse. acs.orgnih.gov Various metal-based nanoparticles, including those of iron (Fe), copper (Cu), zinc (Zn), and nickel (Ni), have been successfully used to synthesize substituted quinoline derivatives. acs.org

These nanocatalysts often facilitate classical reactions like the Friedlander annulation under greener conditions, such as in solvent-free systems or using ethanol as a benign solvent. nih.gov For example, a nickel nanocatalyst synthesized from plant extracts has been used for the solvent-free synthesis of polysubstituted quinolines, where the Lewis acidic sites of the catalyst interact with the carbonyl oxygen of the ketone reactant. nih.gov Similarly, copper-based metal-organic frameworks (MOFs) have demonstrated high efficiency in domino reactions to produce quinoline derivatives in excellent yields. nih.gov

Examples of Nanocatalysts in Quinoline Synthesis

| Nanocatalyst | Avg. Particle Size | Reaction | Yield |

|---|---|---|---|

| Nickel (Ni) Nanoparticles | 80–100 nm | Friedlander annulation (solvent-free) | Good (68–98%) |

| Fe3O4@amino-functionalized silica | 20–30 nm | Friedlander annulation (in ethanol) | Good (68–96%) |

| Cu-MOF (IRMOF-3/PSTA) | Not specified | Domino reaction | Excellent (85–96%) |

Brønsted acid and base catalysis offers a metal-free alternative for the synthesis of quinolines, often employing simple and inexpensive catalysts. nih.gov The Friedländer annulation, a condensation reaction between a 2-aminoaryl ketone and a compound containing an α-methylene carbonyl group, is frequently catalyzed by Brønsted acids. nih.govfigshare.com

A range of acids, from common ones like hydrochloric acid and p-toluenesulfonic acid (p-TSA) to superacids like trifluoromethanesulfonic acid, have been used to promote the reaction. mdpi.comnih.gov The mechanism involves the acid-catalyzed condensation between the amine and carbonyl groups to form an imine, followed by an intramolecular aldol reaction and dehydration to yield the final quinoline product. nih.gov Reusable solid acid catalysts, such as Nafion NR50, have also been employed, particularly under microwave irradiation, to create more environmentally friendly protocols. mdpi.com This approach is highly modular and can be adapted to produce a wide array of polysubstituted quinolines. figshare.comnih.gov

Green Chemistry Principles in Quinoline Synthesis

The synthesis of quinoline derivatives has increasingly benefited from the application of green chemistry principles, which aim to reduce the environmental impact of chemical processes. These approaches focus on minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Solvent-Free and Environmentally Benign Reaction Conditions

A significant advancement in green quinoline synthesis is the development of solvent-free reaction conditions. Traditional methods often rely on volatile and toxic organic solvents. By eliminating these, chemists can create a much greener process. For instance, a straightforward and environmentally friendly method for synthesizing quinoline derivatives has been developed under solvent-free and catalyst-free conditions, providing a significant improvement over existing methods. atlantis-press.com

One-pot, multi-component reactions are particularly suited to solvent-free approaches. These reactions combine multiple starting materials in a single step to form complex products, which improves efficiency and reduces waste. The Friedländer annulation, a classic method for quinoline synthesis, has been adapted to solvent-free conditions using catalysts like indium triflate [In(OTf)₃], which can be recovered and reused. researchgate.net Similarly, caesium iodide has been used as a catalyst for the reaction of 2-aminoacetophenone with ketones under solvent-free thermal conditions, offering advantages such as good yields, clean reactions, and simple methodology. nih.gov The use of Brønsted-acidic ionic liquids as recyclable catalysts in Friedländer reactions also represents a green alternative, sometimes leading to quantitative yields. rsc.org

Table 1: Comparison of Green Catalysts in Solvent-Free Quinoline Synthesis

| Catalyst | Reaction Type | Key Advantages |

| None (Catalyst-Free) | Varies | Avoids catalyst toxicity and separation issues. atlantis-press.com |

| Indium triflate [In(OTf)₃] | Friedländer annulation | Recoverable and reusable catalyst. researchgate.net |

| Caesium Iodide (CsI) | Friedländer annulation | Simple methodology, short reaction times, easy work-up. nih.gov |

| Brønsted-acidic Ionic Liquids | Friedländer annulation | Recyclable, high efficiency, can achieve quantitative yields. rsc.org |

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, offering rapid and uniform heating that leads to dramatically reduced reaction times, improved yields, and often higher product purity. chemicalbook.comresearchgate.net This technique is a promising green method for synthesizing a wide array of heterocyclic compounds, including quinolines. semanticscholar.org

The combination of multi-component reactions with microwave irradiation provides a rapid and cost-efficient strategy for preparing diverse quinoline-based compounds. nih.gov For example, the Skraup reaction, a fundamental method for quinoline synthesis, has been adapted to microwave conditions, using concentrated sulfuric acid to react anilines with glycerol, resulting in fair to good yields in significantly less time than conventional heating. rsc.org Similarly, the synthesis of quinoline-4-carboxylic acids from isatins and ketones is achieved rapidly and efficiently under microwave irradiation. researchgate.net The benefits are stark when compared to traditional methods; a reaction that might take 22 hours under conventional reflux can be completed in just 10 minutes with microwave assistance to achieve a comparable yield. researchgate.net

Ultrasound-Assisted Synthetic Pathways

Ultrasound-assisted synthesis is another energy-efficient technique that aligns with the principles of green chemistry. The use of ultrasonic irradiation can significantly accelerate reactions, enhance yields, and improve product purity compared to conventional thermal heating. nih.govlatrobe.edu.au The physical phenomenon of acoustic cavitation, which creates localized hot spots with extreme temperatures and pressures, is responsible for the observed rate enhancements. latrobe.edu.au

This method has been successfully applied to the synthesis of various quinoline derivatives. For instance, a green and efficient protocol for obtaining hybrid quinoline-imidazole compounds utilizes ultrasound irradiation for key reaction steps. chemicalbook.comresearchgate.net This approach offers substantial benefits in terms of reduced reaction time, lower energy consumption, and higher yields, making it an environmentally friendly alternative. chemicalbook.comnih.gov Furthermore, catalyst-free, multi-component reactions in aqueous media under ultrasound irradiation have been developed for the synthesis of dihydroquinolines in high yields (90–97%), demonstrating the power of this green technique. latrobe.edu.au

Table 2: Comparison of Synthesis Techniques for Quinoline Derivatives

| Technique | Typical Reaction Time | Yield | Key Green Advantages |

| Conventional Heating | Hours to Days | Variable | Baseline for comparison. |

| Microwave-Assisted | Minutes to Hours | Often Improved | Drastic reduction in time, energy efficiency, higher purity. semanticscholar.orgresearchgate.net |

| Ultrasound-Assisted | Minutes to Hours | Often Improved | Energy efficiency, milder conditions, reduced side reactions. nih.govlatrobe.edu.au |

Selective Introduction of Halogen and Amino Substituents

The precise placement of halogen and amino groups on the quinoline scaffold is crucial for tuning the molecule's properties. Regioselectivity—the control of where substituents are placed—is a key challenge in the synthesis of complex molecules like this compound.

Strategies for Bromination at C-3 and C-6 Positions

Achieving selective bromination at specific positions on the quinoline ring requires careful selection of reagents and reaction conditions, as the inherent electronic properties of the ring direct substitution to certain positions.

Bromination at the C-3 Position: The pyridine ring of quinoline is generally electron-deficient, making electrophilic substitution difficult. However, specific conditions can favor substitution at the C-3 position. One effective method is the gas-phase bromination of quinoline at a controlled temperature of 300°C, which selectively yields 3-bromoquinoline. This contrasts with the same reaction at a higher temperature (450-500°C), which results in 2-bromoquinoline. This temperature dependence highlights a key strategy for controlling the regioselectivity of the reaction. Additionally, multi-brominated quinolines, which include a bromine at the C-3 position, have been synthesized through regioselective bromination reactions, indicating that this position is accessible under specific liquid-phase conditions as well.

Bromination at the C-6 Position: The benzene (B151609) ring of the quinoline system is more susceptible to electrophilic substitution than the pyridine ring. The C-6 position is a common site for such reactions. A highly effective and regioselective strategy for introducing a bromine atom at the C-6 position is to start with a precursor that is already brominated in the desired position. The Skraup synthesis, for example, can be performed using 4-bromoaniline (B143363) (p-bromoaniline) which reacts with glycerol in the presence of sulfuric acid and an oxidizing agent to directly form 6-bromoquinoline. chemicalbook.com This approach embeds the desired halogen at the correct position from the outset. Similarly, other quinoline synthesis methods can start with 4-bromoaniline to produce 6-bromoquinolin-4-ol and other derivatives. atlantis-press.com Direct bromination of tetrahydroquinoline followed by aromatization is another route to produce 6,8-dibromoquinoline, demonstrating that the C-6 position is reactive toward electrophilic bromination. nih.gov

Methodologies for Fluorination at C-6 Position

Introducing a fluorine atom at the C-6 position of the quinoline ring is a critical step in the synthesis of the target compound. As with bromination, a common and effective strategy is to employ a starting material that already contains the fluorine atom in the correct location.

The Skraup reaction is again a valuable tool. By using 4-fluoroaniline as the starting material and reacting it with glycerol, 6-fluoroquinoline can be synthesized directly. semanticscholar.org This "bottom-up" approach avoids the challenges of direct, regioselective C-H fluorination on the pre-formed quinoline ring. Direct electrophilic fluorination of quinoline itself often leads to a mixture of isomers, including the 5-fluoro, 6-fluoro, and 8-fluoro products, making purification difficult and yields of the desired C-6 isomer low. researchgate.net

Once the 6-fluoroquinoline scaffold is formed, it serves as a crucial intermediate for more complex molecules. atlantis-press.com Various synthetic routes then build upon this core to introduce other substituents, such as in the synthesis of a range of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives, which are important in medicinal chemistry. nih.govrsc.org

Table 3: Regioselective Halogenation Strategies for Quinoline

| Position | Halogen | Strategy | Reagents/Conditions |

| C-3 | Bromine | Direct Halogenation | Gaseous bromine at 300°C. |

| C-6 | Bromine | Synthesis from Precursor | Skraup reaction with 4-bromoaniline. chemicalbook.com |

| C-6 | Fluorine | Synthesis from Precursor | Skraup reaction with 4-fluoroaniline. semanticscholar.org |

| C-5, C-6, C-8 | Fluorine | Direct Halogenation (Mixture) | Electrophilic fluorinating agents. researchgate.net |

Introduction of the Amino Group at C-4 Position

The introduction of an amino group at the C-4 position of the quinoline ring is a critical step in the synthesis of the target compound and its analogues. A predominant method for this transformation is the nucleophilic aromatic substitution (SNAr) of a 4-chloroquinoline (B167314) precursor. nih.gov This reaction involves the displacement of the chlorine atom at the C-4 position by an amine nucleophile. The reactivity of the C-4 position is enhanced by the electron-withdrawing effect of the quinoline nitrogen, making it susceptible to nucleophilic attack. quimicaorganica.org

The general scheme for this reaction starts with a 4-chloroquinoline derivative. The reaction conditions can be varied to accommodate different amine substrates. For instance, direct coupling with alkylamines can be achieved in solvents like alcohol or DMF at elevated temperatures (T > 120°C). nih.gov The use of a base, such as triethylamine or potassium carbonate, can improve the reaction yield and expand the scope to a broader range of alkylamines. nih.gov For the introduction of an unsubstituted amino group, methods utilizing formamide as the amine source in the presence of a copper catalyst have been reported. nih.gov

Alternative strategies for forming the 4-aminoquinoline scaffold include one-pot inter- and intramolecular cyclization reactions. frontiersin.org These methods often start from substituted anilines and can allow for the introduction of diverse functionalities at various positions of the quinoline core. frontiersin.org

Table 1: Methodologies for C-4 Amination of Quinoline Derivatives

| Method | Precursor | Reagents & Conditions | Product | Key Features |

|---|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | 4-Chloroquinoline | Alkylamine, Alcohol/DMF, T > 120°C | 4-Alkylaminoquinoline | Suitable for alkylamines. nih.gov |

| Base-Mediated SNAr | 4-Chloroquinoline | Alkylamine, Triethylamine or Carbonate base | 4-Alkylaminoquinoline | Improved yields and broader scope. nih.gov |

| Hartwig–Buchwald Coupling | 4-Haloquinoline | Formamide, CuI, 2-aminoethanol | 4-Aminoquinoline | Introduces an unsubstituted amino group. nih.gov |

Regioselective Functionalization Techniques

Achieving the desired substitution pattern on the quinoline ring, such as in this compound, relies heavily on regioselective functionalization techniques. The inherent electronic properties of the quinoline system dictate the positions most susceptible to electrophilic or nucleophilic attack. Generally, electrophilic substitution occurs on the benzene ring, typically at positions 5 and 8, while nucleophilic substitution is favored on the pyridine ring, at positions 2 and 4. gcwgandhinagar.comresearchgate.net

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct and regioselective functionalization of quinolines, offering an atom- and step-economical approach. mdpi.comnih.gov Various transition metals, including rhodium, palladium, and copper, have been employed to catalyze the formation of C-C and C-heteroatom bonds at specific positions of the quinoline ring. mdpi.com For instance, palladium-catalyzed C2 arylation of quinoline-N-oxides with unactivated benzene has been reported. mdpi.com The use of a directing group can guide the metal catalyst to a specific C-H bond, enabling functionalization at positions that are not electronically favored.

For the synthesis of this compound, a plausible synthetic route would involve the construction of a 6-fluoro-2-methylquinolin-4-ol intermediate, followed by chlorination to the 4-chloro derivative, and subsequent bromination at the C-3 position. The final step would be the nucleophilic substitution of the 4-chloro group with an amino group. The regioselectivity of the bromination step is crucial and can be influenced by the existing substituents and reaction conditions.

Derivatization Strategies for this compound and Related Compounds

Once the core structure of this compound is assembled, its various functional groups offer multiple handles for further derivatization to generate a library of diverse analogues.

Functionalization of the Quinoline Core for Diverse Analogues

The quinoline core can be functionalized through various reactions to introduce a wide range of substituents. For instance, the methyl group at the C-2 position can be a site for functionalization. It can undergo condensation reactions with aldehydes to form styrylquinolines. nih.gov Furthermore, C(sp³)–H activation strategies can be employed to introduce new C-C and C-N bonds at the methyl group. nih.govacs.org

The amino group at the C-4 position can be acylated, alkylated, or used as a nucleophile in various coupling reactions to attach different side chains. This versatility has been exploited in the development of various biologically active 4-aminoquinoline derivatives. nih.govrsc.orgfrontiersin.org

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck) at Halogenated Positions

The bromine atom at the C-3 position and the fluorine atom at the C-6 position are key sites for derivatization via transition metal-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organohalide with a boronic acid or ester in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org The bromo group at the C-3 position of this compound would be the more reactive site for Suzuki-Miyaura coupling compared to the C-6 fluoro group. This allows for the selective introduction of aryl, heteroaryl, or alkyl groups at the C-3 position. researchgate.netnih.govnih.gov The choice of palladium catalyst, ligand, and base is critical for achieving high yields and preventing side reactions. researchgate.net

The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org This reaction could be applied to the 3-bromo position of the quinoline core to introduce various alkenyl substituents. The reaction typically requires a palladium catalyst, a base, and often a phosphine ligand. rsc.org

Table 2: Cross-Coupling Reactions for Derivatization of Halogenated Quinolines

| Reaction | Halogenated Position | Coupling Partner | Catalyst/Base | Product Feature |

|---|---|---|---|---|

| Suzuki-Miyaura | C-3 (Bromo) | Boronic acid/ester | Pd catalyst, Base | C-C bond formation (Aryl, Heteroaryl, Alkyl). nih.govresearchgate.net |

| Heck | C-3 (Bromo) | Alkene | Pd catalyst, Base | C-C bond formation (Alkenyl). organic-chemistry.orgwikipedia.org |

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Quinoline Derivatives

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying halogenated quinolines. The feasibility of SNAr depends on the position of the halogen and the presence of electron-withdrawing groups. wikipedia.orgchemistrysteps.com Halogens at the C-2 and C-4 positions of the quinoline ring are particularly susceptible to nucleophilic displacement. quimicaorganica.org

In the case of this compound, the fluorine atom at the C-6 position is on the benzene ring and is generally less reactive towards SNAr than halogens on the pyridine ring. However, its reactivity can be enhanced by the presence of strong electron-withdrawing groups or under harsh reaction conditions. The bromo group at C-3 is also on the pyridine ring, but its reactivity towards SNAr is generally lower than that of halogens at C-2 and C-4. iust.ac.ir Nevertheless, displacement of the bromo or fluoro group by strong nucleophiles like thiols, alkoxides, or amines could be possible under specific conditions, leading to further diversification of the quinoline scaffold. acs.org

Oxidation and Reduction Reactions Affecting the Quinoline Nitrogen and Ring System

The quinoline ring system can undergo both oxidation and reduction reactions, providing another avenue for derivatization.

Oxidation: The nitrogen atom of the quinoline ring can be oxidized to form a quinoline N-oxide using oxidizing agents like 3-chloroperbenzoic acid (m-CPBA). gcwgandhinagar.comnih.gov The resulting N-oxide can then be used in subsequent functionalization reactions, as it activates the C-2 and C-4 positions for both nucleophilic and electrophilic attack. mdpi.com The quinoline ring itself is relatively resistant to oxidation, but under vigorous conditions with reagents like potassium permanganate, the benzene ring can be cleaved. pharmaguideline.com

Reduction: The quinoline ring can be selectively reduced. Catalytic hydrogenation can reduce the pyridine ring to yield a 1,2,3,4-tetrahydroquinoline. pharmaguideline.com The choice of reducing agent and reaction conditions determines the extent and regioselectivity of the reduction. For example, reduction with lithium in liquid ammonia can produce a 1,4-dihydroquinoline. pharmaguideline.com Selective reduction of the benzene ring can be achieved in a strongly acidic medium. iust.ac.irpharmaguideline.com These reduction reactions alter the aromaticity and geometry of the molecule, leading to a different class of derivatives.

Table of Compounds

| Compound Name |

|---|

| This compound |

| 4-chloroquinoline |

| 4-alkylaminoquinoline |

| 4-aminoquinoline |

| 4,7-dichloroquinoline |

| 4-amino-7-chloroquinoline |

| quinoline-N-oxide |

| 6-fluoro-2-methylquinolin-4-ol |

| styrylquinoline |

| 1,2,3,4-tetrahydroquinoline |

Elucidation of Reaction Mechanisms Pertaining to 4 Amino 3 Bromo 6 Fluoro 2 Methylquinoline

Detailed Mechanistic Pathways of Key Synthetic Reactions

The construction of the 4-amino-3-bromo-6-fluoro-2-methylquinoline molecule involves a series of intricate reaction steps, primarily centered around the formation of the quinoline (B57606) ring system followed by the introduction of the amino and bromo substituents.

Cyclization and Annulation Mechanisms

The formation of the quinoline core often proceeds through cyclization and annulation reactions, which involve the construction of the heterocyclic ring onto a pre-existing benzene (B151609) ring. A common strategy is the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group. nih.gov In the context of this compound, a plausible synthetic precursor would be a derivative of 2-amino-5-fluorobenzaldehyde (B139799) or a related ketone.

The general mechanism for such cyclizations often involves the initial formation of a Schiff base or an enamine intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic quinoline ring. nih.gov For instance, the reaction of a substituted 2-aminoaniline with an α,β-unsaturated ketone can proceed under basic conditions to form the quinoline ring system. organic-chemistry.org

Another powerful approach involves the transition-metal-catalyzed annulation of anilines with alkynes or other coupling partners. mdpi.comorganic-chemistry.org For example, palladium-catalyzed oxidative cyclization of an aryl allyl alcohol with an aniline (B41778) can produce quinoline derivatives under redox-neutral conditions. mdpi.com These reactions often proceed through intermediates where the metal catalyst activates the substrates, facilitating the key bond-forming steps of the cyclization process.

Condensation, Addition, and Elimination Steps

The synthesis of quinoline derivatives is replete with condensation, addition, and elimination reactions that are fundamental to building the molecular framework. The initial step in many classical quinoline syntheses, such as the Combes and Doebner-von Miller reactions, involves the acid-catalyzed condensation of anilines with β-dicarbonyl compounds or α,β-unsaturated carbonyl compounds, respectively. researchgate.net

For a highly substituted quinoline like this compound, the synthetic sequence would likely involve the condensation of a suitably substituted aniline, such as 4-fluoroaniline, with a β-ketoester like ethyl acetoacetate (B1235776). This would be followed by a cyclization step. nih.gov The introduction of the bromine atom at the 3-position can be achieved through electrophilic bromination of a pre-formed quinoline ring. nih.gov The amino group at the 4-position is often introduced by nucleophilic substitution of a suitable leaving group, such as a chloro group, which can be installed on the quinoline ring. nih.gov

Role of Catalysis in Directing Reaction Selectivity and Efficiency

Catalysis is indispensable in modern organic synthesis for achieving high selectivity and efficiency in the preparation of complex molecules like this compound. Various catalytic systems, including metal-based catalysts and organocatalysts, have been developed for quinoline synthesis. nih.gov

Transition metal catalysts, such as those based on palladium, copper, rhodium, and cobalt, are particularly effective in promoting C-H activation and cyclization reactions. mdpi.com For example, rhodium catalysts can facilitate ortho-C–H bond activation of aromatic amines, leading to a cascade C–H activation and heteroannulation to form substituted quinolines. mdpi.com Similarly, cobalt-catalyzed cyclization of acetophenones and anilines provides a high-yield route to various quinoline skeletons. mdpi.com The choice of catalyst and ligands can significantly influence the regioselectivity of these reactions, directing the formation of the desired isomer.

Nanocatalysts are also emerging as a sustainable and efficient option for quinoline synthesis. nih.gov For instance, magnetic iron oxide nanoparticles have been employed in Friedländer annulation reactions, offering good yields under solvent-free conditions. nih.gov These catalysts often provide advantages in terms of reusability and milder reaction conditions.

Intramolecular Rearrangements and Cyclization Processes

Intramolecular rearrangements can play a crucial role in the synthesis of certain quinoline derivatives. For example, the acid-catalyzed Meyer-Schuster rearrangement of o-nitrophenyl propargyl alcohols can lead to the formation of 2-substituted quinolines following a reduction step. organic-chemistry.org

Intramolecular cyclization is a key step in many quinoline syntheses. The electrophilic cyclization of N-(2-alkynyl)anilines, promoted by electrophiles like iodine monochloride or bromine, provides a direct route to 3-halo-substituted quinolines. nih.gov This method is particularly relevant for the introduction of the bromine atom at the 3-position. The reaction proceeds via a 6-endo-dig cyclization pathway. nih.gov Yttrium-catalyzed intramolecular hydroalkoxylation followed by a Claisen rearrangement of ynamides represents another sophisticated cascade reaction that can lead to complex heterocyclic structures, including those related to quinolines. researchgate.net

Influence of Substituents (Amino, Bromo, Fluoro, Methyl) on Reaction Pathways and Intermediates

The substituents on the aromatic rings—amino, bromo, fluoro, and methyl—exert a profound influence on the reactivity and regioselectivity of the synthetic reactions.

Fluoro Group: The fluorine atom at the 6-position is an electron-withdrawing group, which deactivates the benzene ring towards electrophilic substitution. However, it can also influence the acidity of adjacent protons and direct the regioselectivity of cyclization reactions. In the synthesis of related fluoroquinolones, the fluorine substituent is a key feature for biological activity. mdpi.comnih.gov

Amino Group: The amino group at the 4-position is a strong electron-donating group, which activates the quinoline ring towards electrophilic attack. Its introduction often occurs late in the synthetic sequence via nucleophilic substitution of a 4-chloroquinoline (B167314) intermediate. nih.gov The presence of the amino group can also influence the basicity of the quinoline nitrogen.

Bromo Group: The bromine atom at the 3-position is typically introduced via electrophilic bromination. Its presence provides a handle for further functionalization through cross-coupling reactions. The electron-withdrawing nature of bromine can influence the electronic properties of the quinoline ring. nih.gov

Methyl Group: The methyl group at the 2-position is an electron-donating group. Its presence can be established early in the synthesis, for example, by using a methyl-containing building block in a condensation reaction. The methyl group can also serve as a site for further reactions, such as condensation with aldehydes. nih.gov

Advanced Spectroscopic Characterization and Structural Analysis of 4 Amino 3 Bromo 6 Fluoro 2 Methylquinoline

Vibrational Spectroscopy for Molecular Structure and Bonding

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, offers profound insights into the functional groups and bonding arrangements within a molecule. By analyzing the vibrational modes of the atoms, a detailed fingerprint of the molecular structure can be obtained.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum provides a characteristic pattern of absorption bands corresponding to specific functional groups and structural features. For 4-amino-3-bromo-6-fluoro-2-methylquinoline, the FTIR spectrum is expected to exhibit a series of distinct bands that confirm the presence of its key structural motifs.

The high-frequency region of the spectrum is anticipated to be dominated by the stretching vibrations of the amino (NH₂) group, typically appearing as two distinct bands in the range of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations of the quinoline (B57606) ring are expected to be observed around 3000-3100 cm⁻¹. The aliphatic C-H stretching of the methyl (CH₃) group will likely produce bands in the 2850-2960 cm⁻¹ region.

In the fingerprint region (below 1600 cm⁻¹), the C=C and C=N stretching vibrations of the quinoline ring system are predicted to appear in the 1400-1600 cm⁻¹ range. The deformation vibration of the NH₂ group (scissoring) is also expected in this region, typically around 1600 cm⁻¹. The C-F stretching vibration, a key indicator of the fluorine substituent, is anticipated to produce a strong absorption band in the 1200-1350 cm⁻¹ range. The C-Br stretching vibration is expected at lower wavenumbers, generally in the 500-650 cm⁻¹ region.

Table 1: Predicted FTIR Spectral Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H Stretching (Amino Group) | 3300 - 3500 |

| Aromatic C-H Stretching | 3000 - 3100 |

| Aliphatic C-H Stretching (Methyl Group) | 2850 - 2960 |

| C=C and C=N Stretching (Quinoline Ring) | 1400 - 1600 |

| N-H Bending (Amino Group) | ~1600 |

| C-F Stretching | 1200 - 1350 |

| C-Br Stretching | 500 - 650 |

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FTIR. It relies on the inelastic scattering of monochromatic laser light. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations.

For this compound, the FT-Raman spectrum is expected to clearly show the vibrations of the quinoline ring system, which are often strong in Raman scattering. The symmetric stretching of the C=C bonds in the aromatic rings will likely produce prominent bands. The C-Br and C-F bonds will also have characteristic Raman signals, although they may be weaker than in the FTIR spectrum. The methyl group's symmetric C-H stretching and bending modes are also anticipated to be visible.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms. For a comprehensive structural elucidation of this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information about the number, type, and connectivity of hydrogen atoms in a molecule. The spectrum of this compound is expected to show distinct signals for the protons of the amino group, the methyl group, and the aromatic protons on the quinoline ring.

The two protons of the amino group (NH₂) are expected to appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration. The three protons of the methyl group (CH₃) will likely appear as a sharp singlet in the upfield region of the spectrum, typically around 2.5 ppm. The aromatic protons on the quinoline ring will resonate in the downfield region, generally between 7.0 and 8.5 ppm. The exact chemical shifts and coupling patterns of these aromatic protons will be influenced by the electronic effects of the amino, bromo, and fluoro substituents.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -NH₂ | Variable (broad singlet) | s (br) |

| -CH₃ | ~2.5 | s |

| Aromatic-H | 7.0 - 8.5 | m |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.

The carbon atom of the methyl group is expected to resonate in the upfield region, typically around 20-30 ppm. The aromatic carbons of the quinoline ring will appear in the downfield region, generally between 110 and 160 ppm. The chemical shifts of these carbons will be significantly influenced by the attached substituents. The carbon atom bonded to the fluorine (C-F) will exhibit a large C-F coupling constant, which can be a useful diagnostic tool. Similarly, the carbon bonded to the bromine (C-Br) will have its chemical shift influenced by the halogen's electronegativity and heavy atom effect. The carbon attached to the amino group (C-N) will also have a characteristic chemical shift.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| -CH₃ | 20 - 30 |

| Aromatic C-H | 110 - 140 |

| Aromatic C-N | 140 - 150 |

| Aromatic C-Br | 100 - 110 |

| Aromatic C-F | 155 - 165 (with C-F coupling) |

| Aromatic Quaternary Carbons | 120 - 150 |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorinated Derivatives

¹⁹F NMR is a highly sensitive technique specifically for observing fluorine atoms in a molecule. Given the presence of a fluorine atom in this compound, ¹⁹F NMR is an invaluable tool for confirming its presence and understanding its electronic environment. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making this technique highly informative.

The chemical shift of the fluorine atom is very sensitive to its local environment. For an aromatic C-F bond, the chemical shift is expected to be in a characteristic range. The signal will likely appear as a singlet, or it may show coupling to nearby protons (H-F coupling), which would provide further structural information. The large chemical shift dispersion in ¹⁹F NMR makes it an excellent probe for even subtle changes in the molecular structure.

Table 4: Predicted ¹⁹F NMR Spectral Data for this compound

| Fluorine Environment | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-F | -110 to -130 (relative to CFCl₃) |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR spectroscopy is a powerful tool for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and elucidating the connectivity of atoms within a molecule. For a compound with a complex substitution pattern like this compound, 2D NMR is essential for confirming its structure.

Correlation Spectroscopy (COSY) is used to identify proton-proton couplings. In the COSY spectrum of this molecule, cross-peaks would be expected between protons on the quinoline ring that are adjacent to each other. For instance, the proton at position 5 would show a correlation with the proton at position 7 (through four-bond coupling, which can sometimes be observed in aromatic systems, though typically weaker) and the proton at position 8 would show a correlation with the proton at position 7.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms. This technique is invaluable for assigning the carbon signals based on the previously assigned proton signals. For example, the methyl protons would show a cross-peak with the methyl carbon, and each aromatic proton would correlate with its attached carbon atom.

Expected 2D NMR Correlations for this compound

| Technique | Expected Key Correlations | Information Gained |

|---|---|---|

| COSY | H5 ↔ H7, H7 ↔ H8 | Connectivity of protons on the carbocyclic ring. |

| HSQC | CH₃ ↔ C-methyl, H5 ↔ C5, H7 ↔ C7, H8 ↔ C8 | Direct C-H bond correlations, aiding in ¹³C assignments. |

| HMBC | CH₃ → C2, C3; NH₂ → C3, C4; H5 → C4, C6, C8a; H7 → C5, C6, C8a; H8 → C4a, C6, C7 | Long-range C-H connectivity, confirmation of the quinoline core structure and substituent positions. |

Electronic Spectroscopy for Understanding Electronic Transitions

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, provides insights into the electronic structure of a molecule by probing the transitions between electronic energy levels.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of a quinoline derivative is characterized by absorption bands arising from π → π* and n → π* electronic transitions within the aromatic system. nih.gov The positions and intensities of these bands are sensitive to the nature and position of substituents on the quinoline ring. nih.gov

For this compound, the presence of the amino group (an auxochrome) is expected to cause a bathochromic (red) shift of the π → π* absorption bands compared to unsubstituted quinoline, moving them to longer wavelengths. The halogen substituents (bromo and fluoro) can also influence the absorption spectrum through their electronic effects. Generally, quinoline derivatives exhibit strong absorption in the UV region, often with multiple bands. uncw.edu It is anticipated that this compound would display characteristic absorption maxima related to its extended π-conjugated system, with the electronic transitions being influenced by the interplay of the electron-donating amino group and the electron-withdrawing halogen atoms.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a crucial analytical technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of the molecule with a high degree of confidence. For this compound (C₁₀H₈BrFN₂), HRMS would be able to confirm this molecular formula by providing an exact mass measurement that distinguishes it from other potential formulas with the same nominal mass. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in a distinctive M and M+2 isotopic signature for the molecular ion peak.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. While the volatility of this specific compound would need to be considered for GC analysis, the mass spectrum obtained would reveal a characteristic fragmentation pattern upon electron ionization.

The fragmentation of quinoline derivatives is influenced by the substituents on the ring system. publish.csiro.au For this compound, the molecular ion peak would be expected to be prominent. Common fragmentation pathways for quinolines can include the loss of small molecules or radicals. publish.csiro.au Potential fragmentation for this compound could involve the loss of a bromine radical, a methyl radical, or molecules such as HCN. The precise fragmentation pattern would provide valuable structural information, helping to confirm the identity and substitution pattern of the molecule.

Predicted Major Fragments in the Mass Spectrum of this compound

| Fragment | Description |

|---|---|

| [M]⁺ | Molecular ion |

| [M - Br]⁺ | Loss of a bromine radical |

| [M - CH₃]⁺ | Loss of a methyl radical |

Computational and Theoretical Chemistry of 4 Amino 3 Bromo 6 Fluoro 2 Methylquinoline

Density Functional Theory (DFT) Studies for Optimized Geometry and Electronic Properties

Density Functional Theory (DFT) stands as a cornerstone in the computational investigation of quinoline (B57606) derivatives, offering a balance between accuracy and computational cost for determining molecular properties. DFT studies are instrumental in elucidating the optimized geometry and electronic structure of 4-Amino-3-bromo-6-fluoro-2-methylquinoline.

Selection of Exchange-Correlation Functionals (e.g., B3LYP) and Basis Sets

The precision of DFT calculations is critically dependent on the choice of the exchange-correlation functional and the basis set. For quinoline derivatives, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular and well-validated choice. nih.govresearchgate.netnih.gov It effectively incorporates both Hartree-Fock exchange and DFT exchange-correlation principles.

The selection of the basis set, which describes the atomic orbitals, is equally crucial. Studies on structurally similar quinoline compounds have often employed Pople-style basis sets such as 6-31G** and 6-311++G**, as well as the 6-31+G(d,p) and 6–311 + G(2d) basis sets, to achieve reliable results for geometry optimization and property calculations. nih.govresearchgate.netnih.gov For molecules containing heavier atoms like bromine, basis sets incorporating effective core potentials (ECPs), such as the LANL2DZ, are also considered to account for relativistic effects. researchgate.net The combination of the B3LYP functional with a split-valence basis set, augmented with polarization and diffuse functions (e.g., 6-311++G(d,p)), is generally expected to provide a robust theoretical model for this compound. nih.govresearchgate.net

Conformational Analysis and Potential Energy Surface Scans

Conformational analysis is vital for identifying the most stable three-dimensional arrangement of the atoms in this compound. This process involves mapping the potential energy surface of the molecule by systematically rotating the flexible bonds, particularly the C-N bond of the amino group and the C-C bond of the methyl group.

By performing potential energy surface scans, computational chemists can identify local and global energy minima, which correspond to stable conformers. These calculations, typically carried out using DFT methods, help in understanding the molecule's preferred shape in different environments. For related quinoline systems, such analyses have provided insights into intramolecular interactions, such as hydrogen bonding, that stabilize certain conformations. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To investigate the electronic transitions and excited state properties of this compound, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. TD-DFT calculations, often performed using the B3LYP functional, can predict the vertical excitation energies, oscillator strengths, and the nature of electronic transitions (e.g., π→π* or n→π*). researchgate.net

This information is crucial for understanding the molecule's photophysical properties, including its UV-Vis absorption spectrum. For instance, in studies of similar quinoline derivatives, TD-DFT has been successfully used to correlate calculated electronic transitions with experimentally observed absorption bands. researchgate.net These calculations provide a theoretical foundation for the molecule's interaction with light and its potential applications in areas like photosensitizers or fluorescent probes.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis is a key component of computational studies, providing critical information about the chemical reactivity and kinetic stability of a molecule. nih.gov This analysis primarily involves the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies and Spatial Distributions

The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. The spatial distribution of these orbitals indicates the regions of the molecule that are most likely to be involved in chemical reactions.

In this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the quinoline ring, particularly the fused benzene (B151609) ring. Conversely, the LUMO is anticipated to be distributed over the electron-deficient pyrimidine (B1678525) ring of the quinoline system. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

While specific energy values require dedicated calculations, the general distribution can be inferred from studies on analogous compounds.

Analysis of Chemical Reactivity Descriptors

From the HOMO and LUMO energy values, several global chemical reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors provide a more nuanced understanding of the molecule's chemical behavior.

Table 1: Key Chemical Reactivity Descriptors Derived from FMO Analysis

| Descriptor | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to changes in its electron distribution. |

| Chemical Softness (S) | S = 1 / η | The reciprocal of chemical hardness, indicating higher reactivity. |

The calculation of these descriptors for this compound, using the energies of the frontier orbitals obtained from DFT calculations, allows for a quantitative prediction of its reactivity towards nucleophiles and electrophiles. nih.gov

Advanced Chemical Research Applications of 4 Amino 3 Bromo 6 Fluoro 2 Methylquinoline and Its Derivatives

Role as Versatile Building Blocks in Organic Synthesis

4-Amino-3-bromo-6-fluoro-2-methylquinoline is recognized as a versatile and important building block in organic synthesis. Its utility stems from the presence of several functional groups that can be selectively manipulated to construct more complex molecular architectures. The bromine atom at the C3 position and the amino group at the C4 position are key reactive handles for synthetic transformations.

The bromine atom is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Chemists have successfully employed this compound as a substrate in Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions to introduce a wide array of aryl, heteroaryl, alkynyl, and amino substituents. This capability allows for the generation of large libraries of substituted quinoline (B57606) derivatives for various research purposes. For example, the Suzuki coupling has been used to introduce various aryl and heteroaryl groups at the 4-position (after converting the amino group), which is a key step in synthesizing potential anticancer agents. Similarly, the Sonogashira coupling has been employed to attach alkyne groups, further diversifying the range of accessible molecules.

Beyond its role in cross-coupling, the amino group at the C4 position can be transformed through methods like diazotization, followed by Sandmeyer reactions, to introduce a different set of functional groups. This compound serves as a crucial intermediate in the synthesis of numerous biologically active compounds, most notably kinase inhibitors.

Table 1: Reactivity of this compound in Organic Synthesis

| Reactive Site | Reaction Type | Reagents/Catalysts | Type of Group Introduced | Reference |

| C3-Bromine | Suzuki Coupling | Palladium Catalyst, Boronic Acids | Aryl, Heteroaryl | ,, |

| C3-Bromine | Sonogashira Coupling | Palladium Catalyst, Alkynes | Alkynyl | , |

| C3-Bromine | Buchwald-Hartwig Amination | Palladium Catalyst, Amines | Amino | |

| C4-Amine | Diazotization / Sandmeyer | NaNO₂, H⁺, CuX | Halogen, Cyano, etc. | |

| C4-Amine | Nucleophilic Substitution (after conversion to chloro) | Various Amines | Amino |

Development of New Synthetic Methodologies and Transformations

The well-defined structure and predictable reactivity of this compound make it an excellent platform for the development and optimization of new synthetic methodologies. Researchers utilize this compound as a model substrate to explore novel reaction conditions and expand the scope of known chemical transformations.

Several efficient and practical synthesis routes for the parent compound itself have been developed. These include methods starting from 2-amino-5-fluorotoluene or 2-bromo-5-fluoroaniline. Other reported syntheses focus on the highly regioselective bromination of 4-amino-6-fluoro-2-methylquinoline, using reagents like N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide. The development of these varied and efficient syntheses underscores the compound's importance.

Furthermore, its application as a substrate in transition metal-catalyzed reactions has contributed to the broader field of organic chemistry by providing new strategies for constructing substituted heterocyclic systems. Studies focusing on palladium-catalyzed reactions using this scaffold help in refining catalyst systems, understanding reaction mechanisms, and pushing the boundaries of what is possible in complex molecule synthesis.

Applications in Materials Science

The inherent photophysical properties of the quinoline core structure have been exploited in the field of materials science, with derivatives of this compound showing significant promise.

Derivatives of this compound are being investigated as potential materials for use in organic electronic devices. Their strong fluorescence, particularly in the blue-green region of the visible spectrum, makes them attractive candidates for emissive components in Organic Light-Emitting Diodes (OLEDs). The research strategy involves the synthetic modification of the parent quinoline structure, attaching various electron-donating and electron-withdrawing groups to systematically tune the material's electronic and photophysical properties, such as its energy levels and charge transport capabilities. The goal is to create novel organic semiconductors with high fluorescence quantum yields and good stability, which are critical for the development of efficient and durable OLEDs and potentially for organic photovoltaic cells.

The quinoline ring system is a well-known fluorophore, and this compound serves as an excellent starting point for creating advanced fluorescent dyes. By reacting the parent compound with various aromatic aldehydes, often via palladium catalysis, chemists can synthesize libraries of novel dyes. These derivatives often exhibit strong fluorescence and, crucially, large Stokes shifts (the difference between the absorption and emission maxima), which is a highly desirable property that minimizes self-absorption and improves detection sensitivity in imaging applications.

The fluorescence of these dyes can also be highly sensitive to the polarity of their local environment. This solvatochromic behavior makes them useful as probes to study the properties of different solvents or microenvironments. These tunable characteristics position them as promising dyes and labels for a range of applications.

Table 2: Photophysical Properties of Selected Quinoline Derivatives

| Derivative Type | Excitation Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield (Φ) | Key Feature | Reference |

| Aldehyde Condensation Product | Blue-Green Region | Blue-Green Region | 0.1 - 0.6 | Environmentally Sensitive Fluorescence | , |

| Functionalized with Chromophores | Varies | Varies | Not specified | Tunable Photophysical Properties | |

| Aromatic Aldehyde Adducts | Varies | Varies | Not specified | Large Stokes Shifts |

Exploration in Chemical Biology as Molecular Probes

In the interdisciplinary field of chemical biology, fluorescent molecules that can report on biological events are invaluable tools. Derivatives of this compound are being actively explored for the development of molecular probes for bioimaging and sensing.

The core strategy involves a modular design where the fluorescent quinoline unit acts as the signal reporter. A separate "recognition moiety" is synthetically attached to this core, which is designed to selectively bind to a specific biological analyte of interest, such as a metal ion. The binding event between the probe and its target triggers a measurable change in the quinoline's fluorescence—for instance, a significant enhancement ("turn-on" response) or a shift in color. This mechanism allows for the sensitive and selective detection of the target analyte in complex biological samples. The utility of these probes has been demonstrated in imaging metal ions within living cells, showcasing their potential as powerful tools for studying biological processes in real-time.

Furthermore, this scaffold has been used to create pH-sensitive probes. By incorporating a pH-responsive functional group, derivatives have been synthesized that exhibit a change in fluorescence intensity corresponding to changes in pH, enabling the measurement of pH in biological systems.

Medicinal Chemistry Research Directions for 4 Amino 3 Bromo 6 Fluoro 2 Methylquinoline and Quinoline Based Scaffolds Excluding Clinical Data

Structural Modification for Optimized Biological Activity

The biological activity of quinoline (B57606) derivatives can be significantly influenced by structural modifications to the quinoline core. ijresm.comeurekaselect.com The nature and position of substituents on the quinoline ring are critical in determining the pharmacological activities and target specificities of these compounds. eurekaselect.com For instance, the introduction of different functional groups can alter properties such as lipophilicity, electronic distribution, and steric hindrance, which in turn affects the compound's interaction with biological targets.

Key areas of structural modification on the quinoline scaffold include:

Substitution at the 4-amino group: The amino group at the C-4 position is a common feature in many biologically active quinolines. youtube.com Modification of this group, for example, by alkylation or the introduction of various side chains, is a widely explored strategy to modulate activity. In the context of antimalarial 4-aminoquinolines, the nature of the side chain is a primary determinant of activity against drug-resistant strains. researchgate.net

Substitution on the quinoline ring: The benzene (B151609) portion of the quinoline ring offers multiple positions (5, 6, 7, and 8) for substitution. The introduction of electron-withdrawing groups, such as halogens, or electron-donating groups can significantly impact the electronic properties of the ring system and, consequently, its binding affinity to target proteins. nih.gov For example, a fluorine atom at the 6-position is a common feature in fluoroquinolone antibiotics and can enhance antibacterial activity. nih.gov

Modification of the pyridine (B92270) ring: Substitutions on the pyridine part of the quinoline nucleus, such as the 2-methyl group in the title compound, can also influence biological activity. These modifications can affect the molecule's conformation and interaction with target sites.

For 4-Amino-3-bromo-6-fluoro-2-methylquinoline, synthetic strategies could be employed to create analogues with variations at these key positions to explore and optimize biological activity.

Investigation of Enzyme Inhibition Mechanisms

Quinoline derivatives are known to inhibit a variety of enzymes, which is a key mechanism behind their therapeutic effects. The specific substitution pattern on the quinoline ring often dictates which enzymes are targeted and the potency of inhibition.

Targeting DNA Gyrase and Topoisomerase IV

A significant class of quinoline-based drugs, the fluoroquinolones, exert their antibacterial effects by targeting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. nih.govnih.gov These enzymes are type II topoisomerases that play crucial roles in DNA replication, repair, and recombination. nih.govnih.gov

DNA Gyrase: This enzyme introduces negative supercoils into DNA, a process vital for initiating DNA replication. nih.gov It is the primary target of many quinolones in Gram-negative bacteria. nih.gov

Topoisomerase IV: This enzyme is primarily responsible for decatenating (unlinking) newly replicated daughter chromosomes, allowing for their segregation into daughter cells. nih.gov It is often the main target of quinolones in Gram-positive bacteria. nih.govresearchgate.net

The mechanism of action involves the stabilization of a covalent complex between the enzyme and cleaved DNA, leading to double-strand breaks and ultimately cell death. nih.gov The presence of a fluorine atom at the C-6 position and a substituent at the C-7 position in fluoroquinolones is generally crucial for potent activity against these enzymes. Given that this compound possesses a fluoro group at the 6-position, it is a rational candidate for investigation as an inhibitor of bacterial DNA gyrase and topoisomerase IV. scholarsportal.infonih.gov Structurally novel sets of quinoline inhibitors of these enzymes have shown potent in vitro and in vivo antibacterial activity. nih.govmedchemexpress.cn

Analysis of Receptor Binding and Ligand-Receptor Dynamics

The interaction of quinoline derivatives with various receptors is a key area of research to understand their mechanism of action and to design more selective and potent compounds. These interactions are governed by a combination of factors including the three-dimensional structure of the ligand and the receptor's binding pocket, as well as various non-covalent forces.

Radioligand binding studies are commonly used to determine the affinity of compounds for specific receptors. For example, research on quinoline derivatives has explored their binding to nicotinic acetylcholine (B1216132) receptors (nAChRs), with some compounds showing selectivity for specific subtypes like α7 nAChR. nih.gov Molecular modeling techniques, such as molecular dynamics (MD) simulations, can provide insights into the dynamic nature of ligand-receptor interactions, revealing how the compound binds and unbinds from the receptor over time. unina.it

For this compound, studies could be designed to investigate its binding affinity and dynamics with various receptors known to interact with quinoline scaffolds, such as certain kinase receptors or G protein-coupled receptors (GPCRs). nih.govunina.it Understanding these interactions at a molecular level is crucial for the rational design of new therapeutic agents.

Structure-Activity Relationship (SAR) Studies of Substituted Quinoline Analogues

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule contribute to its biological activity. youtube.com For quinoline derivatives, extensive SAR studies have been conducted, particularly for antimalarial and antibacterial agents.

Key SAR findings for 4-aminoquinolines include:

The 4-Amino Group: This group is often essential for activity. youtube.com

The Quinoline Nitrogen: The basicity of the quinoline ring nitrogen can influence the accumulation of the drug in acidic cellular compartments, which is important for its antimalarial activity. nih.gov

Substitution at C-7: An electron-withdrawing group at the 7-position, such as chlorine, is often crucial for the antimalarial activity of 4-aminoquinolines. youtube.com The electron-withdrawing capacity of the substituent at this position has been correlated with activity. nih.gov